Acetyl-L-phenylalanine hydrazine

Description

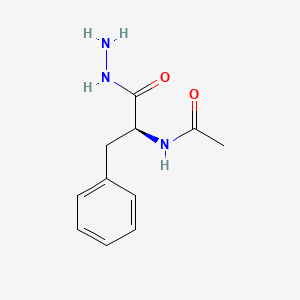

Acetyl-L-phenylalanine hydrazine is a hydrazine derivative of the amino acid L-phenylalanine, modified by acetylation at the α-amino group and conjugation with a hydrazine moiety. Structurally, it can be represented as N-acetyl-L-phenylalanine hydrazide or 2-(acetylamino)-3-phenylpropanehydrazide, with the molecular formula C₁₁H₁₅N₃O₂ (based on SMILES notation in ).

Synthesis of such compounds typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, phenyl hydrazones are synthesized by reacting phenyl hydrazine with ketones or aldehydes in methanol under acidic conditions (). Similarly, hydrazides (like this compound) are often prepared via reactions between acid hydrazides and aldehydes ().

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

N-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]acetamide |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16)/t10-/m0/s1 |

InChI Key |

MOHZWNYYBDQVIW-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NN |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-phenylalanine hydrazide typically involves the following steps:

Acetylation of L-phenylalanine: L-phenylalanine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.

Formation of the Hydrazide: N-acetyl-L-phenylalanine is then reacted with hydrazine hydrate in a solvent such as ethanol.

Industrial Production Methods

Industrial production of N-acetyl-L-phenylalanine hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-phenylalanine hydrazide undergoes various chemical reactions, including:

Nucleophilic Addition: The hydrazide group can participate in nucleophilic addition reactions with aldehydes and ketones to form hydrazones.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding azides or reduction to form amines.

Substitution Reactions: The hydrazide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Hydrazones: Formed from nucleophilic addition reactions.

Azides: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

N-acetyl-L-phenylalanine hydrazide has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Bioconjugation: Employed in the conjugation of biomolecules for various biochemical assays.

Drug Development: Investigated for its potential use in the development of therapeutic agents.

Nanomedicine: Utilized in the self-assembly of nanostructures for drug delivery and other biomedical applications.

Mechanism of Action

The mechanism of action of N-acetyl-L-phenylalanine hydrazide involves its ability to form stable hydrazone linkages with carbonyl-containing compounds. This property is exploited in various biochemical applications, including the stabilization of peptide structures and the formation of bioconjugates. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetyl-L-phenylalanine hydrazine belongs to a broader class of hydrazine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Functional Comparisons

Reactivity with Carbonyl Groups :

All hydrazine derivatives exhibit nucleophilic reactivity toward carbonyl groups (e.g., aldehydes, ketones). However, This compound and other hydrazides form stable hydrazone adducts, which are reversible under physiological conditions . In contrast, phenyl hydrazine derivatives (e.g., ) generate pyrazoles irreversibly, making them less suitable for dynamic combinatorial chemistry.- Pharmacological Potential: While hydrazine moieties enable carbonyl scavenging (e.g., trapping reactive dicarbonyls like methylglyoxal), their lack of specificity can deplete essential carbonyl-containing biomolecules . This compound’s amino acid backbone may improve target specificity compared to simpler hydrazines (e.g., aminoguanidine), but hepatotoxicity via acetyl hydrazide metabolites remains a concern .

Synthetic Utility :

Hydrazides like this compound serve as intermediates for heterocycles (e.g., tetrazines in ), whereas phenyl hydrazine is preferred for pyrazole synthesis (). Hydrazones are versatile in metal coordination and catalysis .

Stability and Isomerism

Hydrazine derivatives, including this compound, may exhibit geometric isomerism. For example, salicylaldehyde hydrazones exist as cis and trans isomers in solution, with the cis form being less stable . This isomerism can complicate purification and analytical characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.